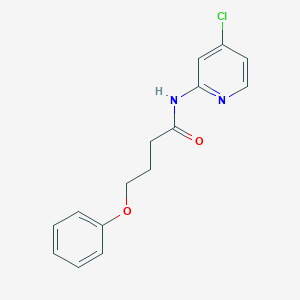![molecular formula C8H8N2OS2 B7628961 6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628961.png)
6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4-one derivatives. It has shown potential as a therapeutic agent due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of 6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are important targets for cancer therapy. It also inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which play a crucial role in inflammation.
Biochemical and Physiological Effects:
6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one exhibits various biochemical and physiological effects depending on the target enzyme or signaling pathway. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs and HDACs. It also reduces the production of pro-inflammatory cytokines by inhibiting NF-κB and MAPK signaling pathways. In addition, it enhances the expression of neurotrophic factors and reduces oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one in lab experiments is its unique chemical structure, which allows for the development of specific inhibitors for various enzymes and signaling pathways. It also exhibits low toxicity and high selectivity for its target molecules. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one. One of the areas of interest is the development of specific inhibitors for CDKs and HDACs for cancer therapy. Another area of interest is the investigation of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Furthermore, the safety and efficacy of this compound in humans need to be evaluated in clinical trials.
Synthesemethoden
The synthesis method of 6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-amino-6-methylthiopyrimidin-4-one with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfur to obtain 6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-4-3-5-6(11)9-8(12-2)10-7(5)13-4/h3H,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQUUIORHKLQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7628878.png)

![7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7628887.png)
![3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyridazine-5-carbonitrile](/img/structure/B7628892.png)
![2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7628905.png)

![3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid](/img/structure/B7628919.png)
![1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7628927.png)
![5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one](/img/structure/B7628935.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7628936.png)



![2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone](/img/structure/B7628958.png)